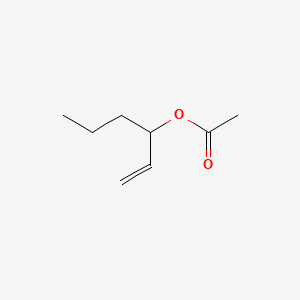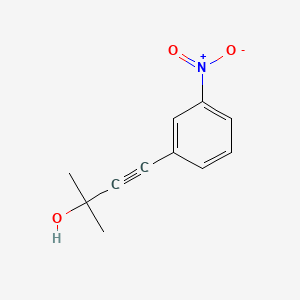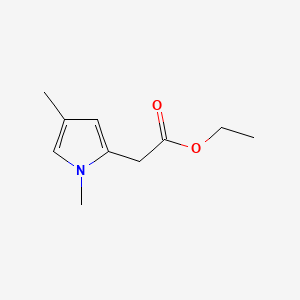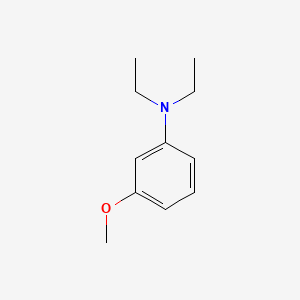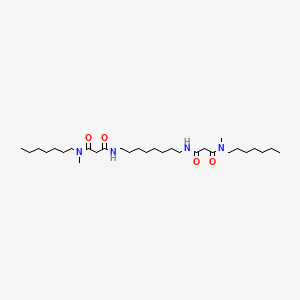
Magnesium ionophore III
Übersicht
Beschreibung
Magnesium ionophore III (Mg3) is a synthetic compound that has been studied for its potential to transport magnesium ions across biological membranes. Mg3 is a member of the family of ionophores, which are compounds that facilitate the transport of ions across cell membranes. Mg3 has been studied for its potential to be used in a range of applications, including medical, scientific, and industrial.
Wissenschaftliche Forschungsanwendungen
Ion Measurement and Analysis
- Ionized Magnesium Measurement : Magnesium Ionophore III plays a crucial role in ion-selective electrodes (ISEs) for measuring ionized magnesium (Mg++). The precision and accuracy of these electrodes are essential in patient care management (Filos & Okorodudu, 1995).
- Point of Care Testing : It is increasingly used in hospitals and clinical research institutions for point of care testing of ionized magnesium in blood. Ionophore-based potentiometric sensors effectively determine ionized magnesium levels in blood samples (Zhang, 2011).
Biological Studies
- Intracellular Magnesium Manipulation : Magnesium Ionophore III, combined with polymyxin B nonapeptide, facilitates the manipulation of intracellular magnesium content in Escherichia coli. This method allows researchers to study the effects of varying intracellular magnesium levels on bacterial cells (Alatossava et al., 1985).
Membrane Permeability and Transport
- Mitochondrial Permeability : The ionophore can influence the permeability of rat liver mitochondria to potassium ions, especially in the presence of uncouplers and EDTA, demonstrating its application in mitochondrial studies (Duszyński & Wojtczak, 1977).
Development of Selective Sensors
- Development of Magnesium-Selective Ionophores : New magnesium-selective ionophores have been synthesized, showing excellent selectivity over calcium and potassium. This advancement is significant for creating more accurate and selective magnesium sensors (O'Donnell et al., 1993).
- Magnesium-Selective Electrodes : Magnesium-selective ionophores are used in solvent polymeric membranes, creating sensors that can reject interfering ions like Na+ and K+, and are applicable for assays in blood and water hardness measurement (Müller et al., 1988).
Miscellaneous Applications
- Luminescent Sensing : Magnesium Ionophore III has been used in the development of multiresponsive luminescent sensors for detecting various analytes like Fe(III) ions, pesticides, and antibiotics, highlighting its versatility in environmental and health monitoring (Xu et al., 2018).
Eigenschaften
IUPAC Name |
N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]-N'-methylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O4/c1-5-7-9-15-19-23-33(3)29(37)25-27(35)31-21-17-13-11-12-14-18-22-32-28(36)26-30(38)34(4)24-20-16-10-8-6-2/h5-26H2,1-4H3,(H,31,35)(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMJPDBVBJZBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337300 | |
| Record name | Magnesium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium ionophore III | |
CAS RN |
119110-38-2 | |
| Record name | Magnesium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



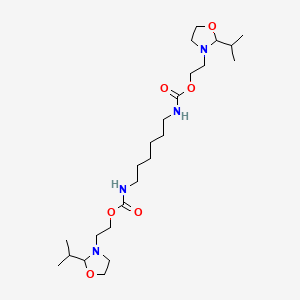
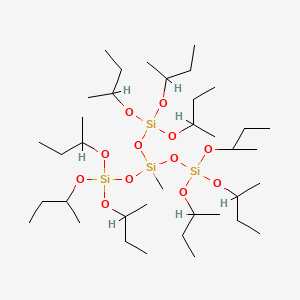
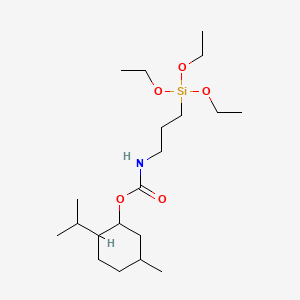


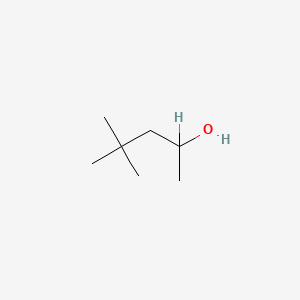
![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)
